![molecular formula C18H26N2O5 B13503533 Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)
Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a benzyloxycarbonyl (Cbz)-protected amino group at the 4-position, and a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the tert-butyl group at the carboxylate position. The hydroxyl group is then introduced through selective oxidation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often requires the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-rel-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Piperidine Derivatives
Tert-butyl 4-((benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate
- Key Differences: Replaces the 3-hydroxyl group with a fluorine atom and adds a methylene spacer between the Cbz-amino group and the piperidine ring.
- The methylene spacer may reduce steric hindrance during reactions .
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate
- Key Differences: Substitutes the Cbz-amino and hydroxyl groups with a hydrophobic 4-methylpentyl chain.
- Impact: The absence of polar groups (hydroxyl, Cbz-amino) significantly enhances lipophilicity, favoring applications in lipid-based drug delivery systems. NMR and HRMS data for this compound (δH 1.25–2.40 ppm for alkyl protons; [M+H]+ calc. 312.2404, obs. 312.2401) highlight its structural validation methods .
Tert-butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate
- Key Differences: Replaces the Cbz-amino group with a thienopyrimidinyl moiety.
- This modification is common in kinase inhibitor scaffolds .
Functional Group Variations
Hydroxyl vs. Fluoro Substituents
- 3-Hydroxyl Group : Increases polarity and hydrogen-bonding capacity, improving solubility in aqueous media. However, it may necessitate protection during synthetic steps to prevent undesired side reactions.
- 3-Fluoro Group : Enhances metabolic stability and electronegativity, often used to modulate pKa or block metabolic hotspots. For example, in , fluorination at the 3-position is employed to optimize pharmacokinetic profiles .
Cbz-Amino vs. Simple Amino Groups
- Cbz Protection: Provides orthogonal protection for amines, allowing selective deprotection under mild hydrogenolysis conditions. This is critical in multi-step syntheses, as seen in for seryl derivative preparation .
- Unprotected Amines: Compounds like tert-butyl 4-amidinopiperidine-1-carboxylate () lack protecting groups, making them reactive intermediates for further functionalization but requiring careful handling to avoid side reactions .
Ring Size and Heterocycle Comparisons
Piperidine vs. Pyrrolidine Derivatives
- Piperidine (6-membered ring) : Offers conformational flexibility and is prevalent in CNS-targeting drugs due to its ability to cross the blood-brain barrier.
- Pyrrolidine (5-membered ring): Exhibits reduced flexibility and increased ring strain.
Analytical Characterization
- While direct data for the target compound are absent, analogs in and demonstrate standard characterization techniques:
Data Tables
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Biological Activity
Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate, also referred to as a derivative of piperidine, exhibits significant biological activity due to its unique structural characteristics. This compound is part of a broader class of piperidine derivatives that have been studied for their potential therapeutic applications, including neuroprotective and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H27N3O4, with a molecular weight of approximately 349.43 g/mol. The compound features a piperidine ring, which contributes to its biological activity through interactions with various biological targets. Its structure includes:
- Tert-butyl group : Enhances lipophilicity, aiding in membrane permeability.
- Benzyloxycarbonyl group : Serves as a protecting group for the amino functionality, which can be crucial for its reactivity and interaction with biological systems.
- Hydroxypiperidine moiety : Potentially involved in hydrogen bonding interactions with biological receptors.
Research indicates that compounds like this compound may interact with various enzymes and receptors in the body. For instance, studies have shown that related compounds exhibit inhibition of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE may prevent the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including:
- ABTS and FRAP assays : These assays measure the ability of compounds to scavenge free radicals and reduce oxidized species. Compounds similar to this compound have demonstrated significant antioxidant activity .
Neuroprotective Effects
In preclinical studies, derivatives have shown promise in protecting neuronal cells from oxidative stress. For example, they have been observed to inhibit lipid peroxidation and reduce markers of oxidative damage in neuronal tissues .
Case Study 1: Inhibition of Acetylcholinesterase
A study investigated the inhibitory effects of a series of piperidine derivatives on AChE activity. The results indicated that certain modifications to the piperidine structure significantly enhanced inhibitory potency. The IC50 values for related compounds ranged from 6.23 µM to 19.6 µM, indicating substantial activity compared to standard inhibitors like Trolox .
Compound | IC50 (µM) | Notes |
---|---|---|
Compound A | 6.23 ± 0.23 | More effective than Trolox |
Compound B | 19.6 ± 0.8 | Comparable to parent pharmacophore |
Case Study 2: Antioxidant Efficacy in Mouse Models
Another study assessed the antioxidant effects of similar compounds in mouse brain homogenates, revealing their ability to suppress lipid peroxidation effectively. This suggests potential therapeutic applications in neurodegenerative conditions where oxidative stress is a contributing factor .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Introduction of the benzyloxycarbonyl (Cbz) protecting group to the piperidine nitrogen under basic conditions (e.g., NaHCO₃, benzyl chloroformate) .
- Step 2 : Hydroxylation at the 3-position via epoxidation followed by acid-catalyzed ring-opening, monitored by TLC or HPLC for intermediate purity .
- Step 3 : tert-Butoxycarbonyl (Boc) protection of the secondary amine, using di-tert-butyl dicarbonate in anhydrous THF .
- Key Considerations : Temperature control (<0°C during Boc protection) and solvent selection (DMF for polar intermediates) significantly impact yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., hydroxyl at C3, Cbz/Boc protection patterns). Key signals include tert-butyl singlet (~1.4 ppm) and Cbz carbonyl (~155 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at 393.18 Da) .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Desiccants (silica gel) mitigate moisture-induced degradation .
- Stability Tests : Accelerated stability studies (40°C/75% RH for 14 days) monitor degradation via HPLC. Hydrolysis products (e.g., free amine) indicate inadequate protection .
Advanced Research Questions
Q. How can researchers optimize the regioselective hydroxylation of the piperidine ring during synthesis?
- Methodological Answer :
- Epoxidation : Use m-CPBA in dichloromethane to form an epoxide intermediate, followed by acid-catalyzed ring-opening (H₂SO₄, H₂O) to yield the 3-hydroxyl group.
- Stereochemical Control : Chiral auxiliaries or catalysts (e.g., Sharpless conditions) ensure enantiomeric excess, verified by chiral HPLC .
- Yield Optimization : Kinetic studies (via in-situ IR) identify optimal reaction times to minimize over-oxidation .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?
- Methodological Answer :
- Assay Validation : Cross-test activity in orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity .
- Purity Reassessment : Contradictions may arise from impurities; reanalyze batches via LC-MS to rule out byproducts .
- Structural Confirmation : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or functional group positioning .
Q. How does the stereochemistry at the 3-hydroxyl position influence interactions with biological targets?
- Methodological Answer :
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity differences between (R)- and (S)-isomers to enzymes like serine hydrolases .
- Comparative Bioassays : Synthesize enantiomers via asymmetric catalysis and test in kinase inhibition assays. For example, (R)-isomers may show 10-fold higher IC₅₀ values due to steric hindrance .
Q. What analytical approaches are recommended to study hydrolysis kinetics of the Cbz and Boc groups under physiological conditions?
- Methodological Answer :
- pH-Dependent Kinetics : Use phosphate-buffered solutions (pH 2–8) and monitor hydrolysis via UV-Vis spectroscopy (Cbz: λ = 270 nm; Boc: λ = 210 nm) .
- Activation Energy Calculation : Arrhenius plots (20–50°C) determine thermodynamic parameters, guiding shelf-life predictions .
Q. Comparative Analysis of Structural Analogs
Q. Key Notes
- Methodological Rigor : Answers emphasize experimental design, validation, and analytical techniques to address both basic and advanced research challenges.
Properties
Molecular Formula |
C18H26N2O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-14(15(21)11-20)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22) |
InChI Key |
GANFVPYUFFNOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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